molecular formula C7H12F3NO2 B13512247 Ethyl (3,3,3-trifluoropropyl)glycinate

Ethyl (3,3,3-trifluoropropyl)glycinate

Cat. No.: B13512247
M. Wt: 199.17 g/mol
InChI Key: QJWCKWJSTHZRFJ-UHFFFAOYSA-N
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Description

Ethyl (3,3,3-trifluoropropyl)glycinate is a glycine derivative featuring a trifluoropropyl substituent on the amino group and an ethyl ester moiety. The trifluoropropyl group is known to enhance lipophilicity, metabolic stability, and binding affinity in bioactive molecules, making it a critical moiety in drug design .

Properties

Molecular Formula

C7H12F3NO2

Molecular Weight

199.17 g/mol

IUPAC Name

ethyl 2-(3,3,3-trifluoropropylamino)acetate

InChI

InChI=1S/C7H12F3NO2/c1-2-13-6(12)5-11-4-3-7(8,9)10/h11H,2-5H2,1H3

InChI Key

QJWCKWJSTHZRFJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNCCC(F)(F)F

Origin of Product

United States

Preparation Methods

Carbonyl Insertion and Fluorination Route

  • Starting Material: 2-chloro-1-difluoroethylene
  • Step 1: Carbonyl insertion reaction with carbon monoxide in the presence of a palladium catalyst (e.g., palladium chloride), triphenylphosphine, and nickel powder to form 3,3-difluoro-2-acryloyl chloride.
  • Step 2: Fluorination of 3,3-difluoro-2-acryloyl chloride with anhydrous hydrogen fluoride (HF) at 80–120 °C to yield 3,3,3-trifluoropropionyl fluoride.
  • Step 3: Hydrolysis of 3,3,3-trifluoropropionyl fluoride by controlled addition into water at 5–10 °C to obtain 3,3,3-trifluoropropionic acid with high purity (~99.3%) and yields up to 90.6%.

This method benefits from mild conditions, relatively cheap raw materials, and high conversion rates. The overall yield based on 2-chloro-1-difluoroethylene is approximately 51.5%.

Step Reaction Conditions Product Yield (%) Notes
1 Pd catalyst, Ni powder, triphenylphosphine, CO, 60-100 °C 3,3-difluoro-2-acryloyl chloride 82.15 Carbonyl insertion
2 Anhydrous HF, 80-120 °C 3,3,3-trifluoropropionyl fluoride 71.2 Fluorination
3 Hydrolysis at 5-10 °C 3,3,3-trifluoropropionic acid 90.6 Hydrolysis

Synthesis of this compound

Once 3,3,3-trifluoropropionic acid or its activated derivatives are obtained, the next steps involve coupling with glycine or glycine derivatives to form the target compound.

Esterification and Amide Bond Formation

  • Method: The 3,3,3-trifluoropropionic acid can be converted to its acid chloride or activated ester, which then reacts with ethyl glycinate or glycine ethyl ester hydrochloride.
  • Conditions: Typical peptide coupling reagents (e.g., dicyclohexylcarbodiimide (DCC), N,N'-diisopropylcarbodiimide (DIC), or carbodiimide with hydroxybenzotriazole (HOBt)) are used under inert atmosphere in solvents like dichloromethane or tetrahydrofuran.
  • Outcome: Formation of the ethyl ester of the 3,3,3-trifluoropropyl-substituted glycine.

Alternative Radical or Photoredox Catalysis Approaches

Recent advances in photoredox catalysis have enabled the direct introduction of trifluoromethyl or trifluoropropyl groups onto amino acid derivatives via radical intermediates. For example:

  • Use of fluoroalkyl iodides as radical sources under visible-light photoredox catalysis to functionalize glycine derivatives.
  • Nickel-catalyzed cross-coupling with fluoroalkyl radicals generated in situ, enabling redox-neutral conditions and avoiding harsh reagents.

While these methods are promising for late-stage functionalization, they are less common for large-scale synthesis compared to classical coupling routes.

Purification and Characterization

  • Purification: Column chromatography (e.g., silica gel with n-hexane/ethyl acetate mixtures) or recrystallization is used to isolate this compound.
  • Characterization: Confirmed by NMR spectroscopy (^1H, ^13C, ^19F), mass spectrometry, and elemental analysis to verify the trifluoropropyl substitution and ester formation.

Summary Table of Preparation Methods

Preparation Step Reagents & Conditions Key Features Yield/Outcome
3,3,3-Trifluoropropionic acid synthesis 2-chloro-1-difluoroethylene, Pd catalyst, CO, HF fluorination, hydrolysis Mild conditions, high purity acid ~51.5% overall yield
Coupling to glycine ethyl ester Acid chloride/activated ester, DCC or DIC, HOBt, inert solvent Efficient amide bond formation Moderate to high yields
Photoredox catalysis (alternative) Fluoroalkyl iodides, Ni catalyst, visible light Radical-based late-stage functionalization Emerging method

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(3,3,3-trifluoropropyl)amino]acetate can undergo various types of chemical reactions, including:

    Substitution Reactions: The trifluoropropyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The amino group can be oxidized or reduced under appropriate conditions.

    Hydrolysis: The ester moiety can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

Major Products Formed

    Substitution: Products depend on the nucleophile used.

    Oxidation: Oxidized products of the amino group.

    Reduction: Reduced forms of the amino group.

    Hydrolysis: Ethanol and 2-[(3,3,3-trifluoropropyl)amino]acetic acid.

Scientific Research Applications

Ethyl 2-[(3,3,3-trifluoropropyl)amino]acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 2-[(3,3,3-trifluoropropyl)amino]acetate involves its interaction with specific molecular targets, which can vary depending on its application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The trifluoropropyl group can enhance the compound’s lipophilicity, potentially affecting its distribution and activity within biological systems.

Comparison with Similar Compounds

Structural Analogs

a. Methyl 3,3,3-Trifluoropropionate (CAS 18830-44-9)

  • Structure : Methyl ester of 3,3,3-trifluoropropionic acid.
  • Applications : Intermediate in organic synthesis; used to introduce trifluoromethyl groups.
  • Key Properties :
    • Molecular weight: 142.08 g/mol.
    • Hazards: Highly flammable (H225), skin/eye irritant (H315, H319) .
  • Comparison : Unlike Ethyl (3,3,3-trifluoropropyl)glycinate, this compound lacks the glycine backbone, limiting its pharmacological relevance. However, both share ester functionalities and trifluorinated alkyl chains, which influence their reactivity and environmental persistence .

b. Ethyl Trifluoroacetate

  • Structure : Ethyl ester of trifluoroacetic acid.
  • Applications : Solvent and reagent in organic synthesis.
  • Key Properties :
    • Boiling point: 29–32°C.
    • Hazards: Highly flammable, toxic to aquatic life (H225, H400) .
  • Comparison: The trifluoromethyl group in ethyl trifluoroacetate confers similar volatility and environmental risks as the trifluoropropyl group in the target compound. However, the absence of an amino group reduces its bioactivity .
Pharmacological Analogs

a. Cangrelor (USAN: RR-120)

  • Structure: Adenosine derivative with a (3,3,3-trifluoropropyl)sulfanyl group.
  • Applications : Antiplatelet agent targeting the P2Y12 receptor.
  • Key Properties :
    • Molecular weight: 776.36 g/mol (free acid); 864.30 g/mol (tetrasodium salt).
    • Potency: High affinity for CB1 receptors due to the trifluoropropyl group enhancing lipophilicity and receptor interactions .
  • Comparison : The trifluoropropyl moiety in Cangrelor improves metabolic stability and selectivity, a trait likely shared by this compound if used in drug design .

b. Sulfonamide 10c (CB1 Antagonist)

  • Structure : Pyrazole sulfonamide with a 3,3,3-trifluoropropyl substituent.
  • Applications : Peripheral CB1 receptor antagonist for metabolic disorders.
  • Key Properties :
    • Potency: 10-fold higher than methyl analogs (IC50 < 10 nM).
    • Selectivity: Reduced brain penetration due to the trifluoropropyl group’s polarity .
  • Comparison : The trifluoropropyl group’s size and electronegativity are critical for potency, suggesting similar advantages in the glycinate derivative .
Silylating Agents and Siloxane Polymers

a. Dimethyl(3,3,3-Trifluoropropyl)silyldiethylamine

  • Applications : Derivatization agent for GC-MS analysis of estrogenic compounds and β-blockers.
  • Key Properties : Enhances detection sensitivity by reducing analyte polarity .
  • Comparison : The trifluoropropyl group’s electron-withdrawing effects improve chromatographic performance, a property exploitable in analytical methods for glycinate derivatives .

b. Siloxane Polymers with Trifluoropropyl Groups

  • Applications : Heat-resistant materials, surfactants, and coatings.
  • Key Properties : Thermal stability and water repellency due to fluorinated chains .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Ethyl (3,3,3-trifluoropropyl)glycinate with high purity?

  • Methodology : Synthesis typically involves nucleophilic substitution or esterification reactions. For example, trifluoropropyl groups can be introduced via alkylation of glycine derivatives using 3,3,3-trifluoropropyl halides under inert atmospheres (argon/nitrogen) to prevent oxidation. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water mixtures) is critical to achieve >95% purity .
  • Optimization : Reaction temperature (40–60°C) and stoichiometric ratios (1:1.2 glycine derivative to trifluoropropyl reagent) minimize side products. Monitoring by TLC or HPLC ensures reaction completion .

Q. How does the trifluoropropyl group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Mechanistic Insight : The trifluoromethyl (-CF₃) group is strongly electron-withdrawing, polarizing adjacent bonds and enhancing electrophilicity. This accelerates SN2 reactions with amines or thiols, as demonstrated in the synthesis of piperazine derivatives .
  • Experimental Design : Kinetic studies (e.g., using ¹⁹F NMR) can quantify reaction rates. For example, trifluoropropyl glycinate reacts 3–5× faster with benzylamine compared to non-fluorinated analogs .

Q. What analytical techniques are most reliable for characterizing this compound?

  • Structural Confirmation :

  • NMR : ¹H/¹³C/¹⁹F NMR identifies proton environments and CF₃ coupling patterns (e.g., ¹⁹F δ = -60 to -70 ppm for -CF₃).
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ions ([M+H]⁺ or [M+Na]⁺) and fragmentation pathways .
    • Purity Assessment : Reverse-phase HPLC with UV detection (λ = 210–254 nm) or GC-MS after derivatization (e.g., silylation with dimethyl(3,3,3-trifluoropropyl)silyldiethylamine) improves sensitivity .

Advanced Research Questions

Q. How can computational modeling predict the interaction of this compound with enzymatic targets?

  • Strategy :

  • Docking Studies : Use software like AutoDock Vina to simulate binding to enzymes (e.g., acetylcholinesterase). The CF₃ group’s hydrophobicity and steric bulk may occupy hydrophobic pockets, as seen in analogs like Cangrelor, a trifluoropropyl-containing antiplatelet agent .
  • MD Simulations : Analyze stability of ligand-enzyme complexes over 100-ns trajectories to identify key residues (e.g., π-π stacking with aromatic amino acids) .
    • Validation : Compare computational results with SPR (surface plasmon resonance) binding assays (KD values) .

Q. What strategies resolve contradictory data on the compound’s biological activity across different assay systems?

  • Case Study : Discrepancies in antimicrobial activity (e.g., MIC variations between Gram+/Gram- bacteria) may arise from differential membrane permeability.

  • Approach :

Membrane Permeability Assays : Use fluorescent probes (e.g., Nile Red) to quantify compound uptake in bacterial models.

Target-Specific Assays : Isolate enzymes (e.g., dihydrofolate reductase) to test direct inhibition, eliminating cellular variability .

  • Statistical Analysis : Apply multivariate regression to correlate CF₃ substitution patterns with activity trends .

Q. How does enantiomeric purity impact the compound’s pharmacological profile, and what chiral resolution methods are effective?

  • Impact : Enantiomers may exhibit divergent bioactivity (e.g., R-form inhibiting receptors 10× more potently than S-form).
  • Resolution Methods :

  • Chiral HPLC : Use amylose- or cellulose-based columns (e.g., Chiralpak IA/IB) with hexane/isopropanol mobile phases.
  • Enzymatic Resolution : Lipase-catalyzed hydrolysis of racemic esters (e.g., Candida antarctica lipase B) achieves >90% ee .

Comparative Analysis

Q. How do structural analogs of this compound differ in metabolic stability?

  • Key Analogs :

CompoundModificationMetabolic Half-Life (in vitro)
Ethyl 3,3,3-trifluoroalaninateAlanine backbone4.2 h (human hepatocytes)
4-(Trifluoromethyl)piperazinePiperazine ring6.8 h
CangrelorAdenosine mimic + CF₃2.1 h (plasma)
  • Trend : Piperazine derivatives exhibit longer half-lives due to reduced CYP450 oxidation.

Methodological Challenges

Q. What are the limitations of current synthetic routes for scale-up, and how can they be addressed?

  • Limitations : Low yields (<50%) in trifluoropropyl coupling steps due to steric hindrance.
  • Solutions :

  • Microwave-Assisted Synthesis : Reduces reaction time (30 min vs. 12 h) and improves yields (75%) via controlled dielectric heating .
  • Flow Chemistry : Continuous reactors enhance mixing and heat transfer for exothermic steps (e.g., alkylation) .

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